molecular formula C14H13ClN2O2 B1338511 4-(Benzyloxy)-3-chlorobenzohydrazide CAS No. 50529-43-6

4-(Benzyloxy)-3-chlorobenzohydrazide

Cat. No.: B1338511
CAS No.: 50529-43-6
M. Wt: 276.72 g/mol
InChI Key: BRLJVYABNPAHBO-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-chlorobenzohydrazide is a substituted benzohydrazide derivative characterized by a benzyloxy group at the 4-position and a chlorine atom at the 3-position of the benzene ring. Its molecular formula is C₁₄H₁₂ClN₂O₂, with an average molecular mass of 290.71 g/mol and a ChemSpider ID of MFCD03330496 . The compound is synthesized via condensation reactions involving hydrazine and substituted benzaldehyde precursors. For example, intermediates like 4-(benzyloxy)-3-chlorobenzaldehyde (prepared via nucleophilic substitution or oxidation reactions) react with hydrazine to form the hydrazide derivative .

This compound is structurally notable for its dual functional groups: the electron-withdrawing chlorine atom enhances electrophilicity, while the benzyloxy group contributes to lipophilicity, making it relevant in medicinal chemistry for drug design and as a precursor for heterocyclic compounds .

Properties

IUPAC Name

3-chloro-4-phenylmethoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c15-12-8-11(14(18)17-16)6-7-13(12)19-9-10-4-2-1-3-5-10/h1-8H,9,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLJVYABNPAHBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80498744
Record name 4-(Benzyloxy)-3-chlorobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50529-43-6
Record name 3-Chloro-4-(phenylmethoxy)benzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50529-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Benzyloxy)-3-chlorobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3-chlorobenzohydrazide typically involves the following steps:

    Formation of 4-(Benzyloxy)-3-chlorobenzaldehyde: This can be achieved by reacting 4-hydroxy-3-chlorobenzaldehyde with benzyl chloride in the presence of a base such as potassium carbonate.

    Conversion to this compound: The aldehyde is then reacted with hydrazine hydrate under reflux conditions to form the hydrazide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-chlorobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydrazide group can be oxidized to form corresponding azides or other nitrogen-containing derivatives.

    Reduction: The compound can be reduced to form amines or other reduced forms.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or thiourea.

Major Products

    Oxidation: Formation of azides or nitro derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzohydrazides with various functional groups.

Scientific Research Applications

4-(Benzyloxy)-3-chlorobenzohydrazide has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial or fungal infections.

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-chlorobenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the benzyloxy and chlorobenzene moieties can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

The following analysis compares 4-(benzyloxy)-3-chlorobenzohydrazide with structurally analogous benzohydrazides and related derivatives, focusing on substituent effects, reactivity, and applications.

Structural Analogues
Compound Name Substituents (Position) Molecular Formula Key Features
This compound Cl (3), Benzyloxy (4) C₁₄H₁₂ClN₂O₂ High electrophilicity; used in heterocyclic synthesis .
4-(Benzyloxy)-3-methoxybenzohydrazide OCH₃ (3), Benzyloxy (4) C₁₅H₁₅N₂O₃ Methoxy group increases electron density; lower reactivity in SNAr reactions .
4-(Benzyloxy)-3-fluoro-5-chlorobenzaldehyde F (3), Cl (5), Benzyloxy (4) C₁₄H₁₀ClFO₂ Dual halogenation enhances stability; precursor for fluorinated drugs .
N′-(3-(Benzyloxy)benzylidene)-4-[(4-chlorobenzyl)oxy]benzohydrazide Cl (4-chlorobenzyl), Benzyloxy (3) C₂₈H₂₂ClN₂O₃ Extended conjugation; antimicrobial activity reported .

Key Observations :

  • Electron Effects : The chlorine atom in this compound increases electrophilicity compared to methoxy or fluoro analogues, facilitating nucleophilic aromatic substitution (SNAr) reactions .
  • Biological Activity : Compounds with chlorobenzyl groups (e.g., ) exhibit enhanced antimicrobial properties due to improved membrane permeability .
  • Synthetic Utility : Fluorinated derivatives (e.g., 3-fluoro-5-chloro) are prioritized in drug discovery for metabolic stability, whereas methoxy analogues are less reactive but more soluble .
Pharmacological Potential
  • Anticancer Activity : Chlorinated benzohydrazides show moderate cytotoxicity against HeLa cells (IC₅₀ = 12–18 μM), outperforming methoxy derivatives (IC₅₀ > 50 μM) .
  • Antimicrobial Efficacy: The 4-chlorobenzylidene hydrazide derivative () inhibits E. coli (MIC = 8 μg/mL) via membrane disruption, a mechanism absent in non-halogenated analogues .

Biological Activity

4-(Benzyloxy)-3-chlorobenzohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data regarding its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's pharmacological profile.

Chemical Structure and Properties

The molecular formula for this compound is C14H14ClN3O, and its structure includes a benzyloxy group attached to a chlorobenzohydrazide moiety. The presence of both hydrazide and aromatic functionalities is crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study assessing various acylhydrazones, including derivatives of chlorobenzohydrazides, found notable antibacterial effects against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . The antimicrobial efficacy often correlates with the lipophilicity and specific substituents on the hydrazone structure, suggesting that modifications can enhance activity .

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies. For instance, related compounds have been tested against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) cells. These studies typically involve evaluating cell viability, apoptosis induction, and cell cycle arrest . The mechanism of action may involve the inhibition of specific kinases or interference with DNA replication pathways, which are critical for cancer cell proliferation.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

  • Enzymatic Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for microbial survival or cancer cell growth.
  • DNA Interaction : The compound could potentially intercalate into DNA or disrupt DNA replication processes, leading to cytotoxic effects in rapidly dividing cells .

Case Studies

  • Antimicrobial Efficacy : In a comparative study, several acylhydrazones were synthesized and tested for their antimicrobial properties. Results indicated that this compound showed comparable or superior activity against several bacterial strains when compared to standard antibiotics .
  • Anticancer Screening : A recent study focused on the anticancer properties of related compounds demonstrated that certain derivatives induced apoptosis in A549 cells through caspase activation pathways. This suggests that this compound may share similar mechanisms .

Summary of Findings

Activity Effectiveness Mechanism
AntimicrobialEffective against MRSA and othersEnzymatic inhibition; disruption of membranes
AnticancerInduces apoptosis in cancer cellsDNA interaction; inhibition of metabolic enzymes

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